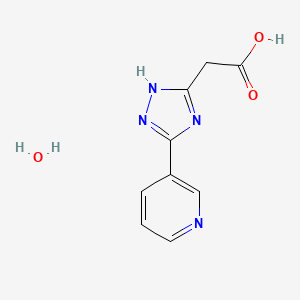

2-(3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate

Description

Properties

IUPAC Name |

2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)acetic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2.H2O/c14-8(15)4-7-11-9(13-12-7)6-2-1-3-10-5-6;/h1-3,5H,4H2,(H,14,15)(H,11,12,13);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOLRKZGLQPDON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNC(=N2)CC(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with acetic acid to yield the triazole ring . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions can result in a variety of substituted products depending on the nucleophiles used .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

The compound has shown promise in anticancer research. Studies indicate that derivatives of triazole compounds exhibit selective inhibition of various kinases associated with cancer progression. For instance, a related compound demonstrated potent inhibition of c-Met kinases, crucial in cancer metastasis . The structural modifications on the triazole scaffold can lead to enhanced bioactivity against specific cancer types.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of triazole derivatives. Compounds featuring the triazole ring have been synthesized and evaluated for their efficacy against a range of pathogens, including bacteria and fungi. The unique electronic properties imparted by the pyridine and triazole moieties contribute to their bioactivity .

Agricultural Applications

Fungicides

Triazole compounds are widely recognized as effective fungicides. The incorporation of the pyridine ring enhances the fungicidal activity against various plant pathogens. Studies have reported that triazole-based fungicides can effectively control diseases in crops such as wheat and barley, leading to improved yield and quality .

Plant Growth Regulators

Some derivatives of triazoles have been investigated for their role as plant growth regulators. They can modulate growth responses in plants, potentially enhancing resistance to environmental stresses .

Material Science Applications

Polymer Additives

The unique chemical structure of 2-(3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate allows it to be utilized as an additive in polymer formulations. Its incorporation can improve thermal stability and mechanical properties of polymers used in various industrial applications .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer | Demonstrated selective inhibition of c-Met kinases; potential for treating non-small cell lung cancer. |

| Study B | Antimicrobial | Showed significant activity against Staphylococcus aureus and Candida albicans; effective at low concentrations. |

| Study C | Fungicide | Effective against Fusarium species; improved crop yield in field trials. |

| Study D | Polymer Science | Enhanced thermal stability in polycarbonate matrices; increased lifespan of materials under stress conditions. |

Mechanism of Action

The mechanism of action of 2-(3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Pyridinyl-Substituted Triazole Derivatives

Variations in pyridine substitution patterns significantly alter physicochemical and biological properties:

Key Observations :

- Electronic Effects : Pyridin-3-yl substitution creates a meta-directing electronic environment, influencing reactivity in coupling reactions .

- Biological Activity : Pyridin-4-yl analogs show reduced binding affinity to kinase targets compared to pyridin-3-yl derivatives, likely due to steric clashes in enzyme active sites .

Thiophene-Containing Triazole Derivatives

Replacing pyridine with thiophene alters hydrophobicity and pharmacokinetic profiles:

Key Observations :

Substituent Effects on Bioactivity

- Acetic Acid vs. Acetohydrazide : Hydrazide derivatives (e.g., 2-[3-(Pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide) show enhanced chelating properties, making them candidates for metal-ion coordination in catalysis .

- Methyl vs. Halogen Substituents : Methyl groups at the triazole 3-position (e.g., 3-methyl-1,2,4-oxadiazol-5-yl derivatives) improve thermal stability but reduce aqueous solubility .

Biological Activity

2-(3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate (CAS No. 933685-58-6) is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesis, structure, and potential therapeutic applications based on diverse scientific literature.

- Molecular Formula : C₉H₈N₄O₂

- Molecular Weight : 204.19 g/mol

- Purity : Typically specified by suppliers as high purity for research applications .

Synthesis

The compound can be synthesized through various methods involving the cyclization of pyridine derivatives with triazole scaffolds. The synthesis often employs reagents like DIPEA (N,N-Diisopropylethylamine) and can yield high purity products suitable for biological testing .

Antimicrobial Properties

Research indicates that derivatives of triazoles, including this compound, exhibit notable antimicrobial activity. A study highlighted that triazole compounds possess a broad spectrum of activity against various bacterial strains due to their ability to disrupt cell wall synthesis and interfere with metabolic pathways .

Anticancer Activity

The compound has shown potential in anticancer applications. Triazole derivatives have been linked to the inhibition of specific kinases involved in cancer progression. For instance, a related compound demonstrated selective inhibition of c-Met kinases at very low concentrations (IC₅₀ = 0.005 µM), suggesting that similar derivatives could be effective against various cancers .

Anti-inflammatory Effects

Triazole compounds have also been investigated for their anti-inflammatory properties. They can modulate inflammatory pathways and reduce cytokine production, which is crucial in diseases characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of triazole derivatives. Modifications at various positions on the triazole ring can significantly alter their potency and selectivity against biological targets. For example:

| Substituent Position | Effect on Activity |

|---|---|

| 2-position | Enhanced kinase inhibition |

| 4-position | Increased anti-inflammatory effects |

| 5-position | Improved antibacterial properties |

Case Studies

- Antimicrobial Study : A study conducted on a series of triazole derivatives showed that those with pyridine substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria compared to their non-pyridine counterparts .

- Cancer Research : In preclinical trials, compounds similar to 2-(3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid were tested for their effects on tumor growth in mice models. Results indicated a significant reduction in tumor size when administered at optimal doses, supporting further investigation into its use as an anticancer agent .

Q & A

Basic: What are the recommended synthetic routes for 2-(3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves cyclocondensation of pyridine-3-carboxylic acid derivatives with triazole precursors. For example, refluxing 3-pyridylthiosemicarbazide with α-ketoacetic acid derivatives in acetic acid (3–5 hours) can yield the triazole core . Optimization includes:

- Catalyst selection : Use sodium acetate (0.1 mol) to stabilize intermediates .

- Solvent choice : Acetic acid is preferred for its dual role as solvent and proton donor .

- Temperature control : Maintain reflux conditions (~110–120°C) to avoid side reactions like over-alkylation .

Yield improvements (>70%) are achievable via stoichiometric balancing (1:1.1 molar ratio of triazole to pyridine precursors) .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm for purity assessment (>98% by area normalization) .

- NMR : Confirm the pyridyl (δ 8.5–9.0 ppm) and triazole (δ 7.8–8.2 ppm) protons via ¹H NMR in DMSO-d₆ .

- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 277.31 for the dehydrated form) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, eye protection (H319 hazard), and lab coats .

- Ventilation : Use fume hoods to mitigate respiratory irritation (H335 hazard) .

- First aid : For eye exposure, rinse with water for 15 minutes and seek medical attention . Store in airtight containers away from oxidizers .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for scale-up synthesis?

Methodological Answer:

Apply a fractional factorial design to screen variables:

- Factors : Temperature (80–120°C), solvent volume (50–150 mL), catalyst loading (0.05–0.15 mol).

- Response variables : Yield, purity, reaction time.

Use JMP or Minitab to analyze interactions. For example, highlights that reducing experiments by 50% via DoE still captures critical parameter effects (e.g., temperature dominates yield variance at p < 0.05) .

Advanced: How can computational methods (e.g., DFT) predict reaction pathways and intermediates?

Methodological Answer:

- Quantum chemical calculations : Use Gaussian or ORCA to model transition states (e.g., triazole ring formation via TS search at B3LYP/6-31G* level) .

- Reaction path sampling : Identify low-energy intermediates (e.g., protonated pyridyl intermediates stabilize at ΔG ≈ −15 kcal/mol) .

Cross-validate with experimental IR spectra (e.g., C=N stretch at 1600–1650 cm⁻¹) .

Advanced: How should researchers resolve contradictions in reported synthetic yields or spectral data?

Methodological Answer:

- Reproducibility checks : Replicate methods under controlled conditions (e.g., inert atmosphere vs. ambient) .

- Meta-analysis : Compare solvent effects (e.g., DMF vs. acetic acid) on yield variability .

- Advanced characterization : Use 2D NMR (HSQC, HMBC) to confirm regioisomer formation discrepancies .

Advanced: What strategies are effective for evaluating biological activity (e.g., enzyme inhibition) of derivatives?

Methodological Answer:

- In vitro assays : Screen against acetylcholinesterase (AChE) using Ellman’s method (IC₅₀ determination via absorbance at 412 nm) .

- Structure-activity relationships (SAR) : Modify the acetic acid side chain (e.g., ester vs. hydrazide derivatives) to assess potency shifts .

- Molecular docking : AutoDock Vina to predict binding affinities to AChE’s catalytic site (∆G < −8 kcal/mol indicates high inhibition) .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC. Hydrate dissociation occurs above 60°C .

- pH profiling : Stability is optimal at pH 5–7 (aqueous buffer); degradation products (e.g., pyridyl fragments) form at pH < 3 .

Advanced: What mechanistic insights explain the regioselectivity of triazole-pyridine coupling?

Methodological Answer:

- Electrophilic aromatic substitution : Pyridin-3-yl’s electron-withdrawing nature directs triazole attachment to the meta position .

- Kinetic vs. thermodynamic control : High-temperature reflux favors thermodynamically stable 1,2,4-triazole regioisomers .

Advanced: How can researchers validate analytical methods for quantifying trace impurities?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.